
N-(2-oxooxolan-3-yl)butanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxooxolan-3-yl)butanethioamide is a chemical compound with a unique structure that includes an oxolane ring and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxolan-3-yl)butanethioamide typically involves the reaction of a butanethioamide precursor with an oxolane derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxooxolan-3-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-oxooxolan-3-yl)butanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-oxooxolan-3-yl)butanethioamide exerts its effects involves interactions with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxooxolan-3-yl)butanamide: Similar structure but lacks the sulfur atom.
N-(2-oxooxolan-3-yl)ethanethioamide: Shorter carbon chain compared to N-(2-oxooxolan-3-yl)butanethioamide.
N-(2-oxooxolan-3-yl)propanethioamide: Intermediate carbon chain length.
Uniqueness
This compound is unique due to its specific combination of an oxolane ring and a thioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13NO2S |
|---|---|
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
N-(2-oxooxolan-3-yl)butanethioamide |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12) |
Clé InChI |
SNSGVDFGRFRPLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=S)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)

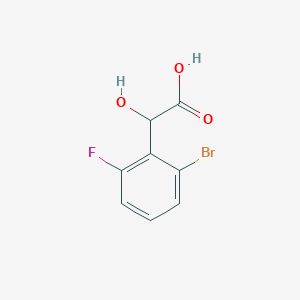
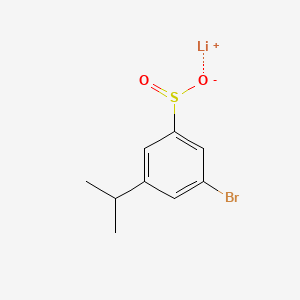
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
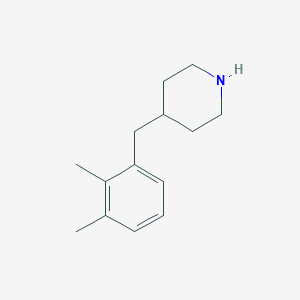



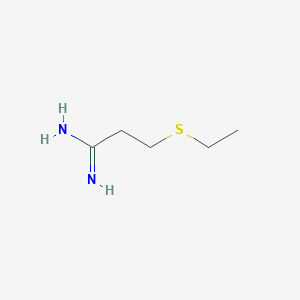
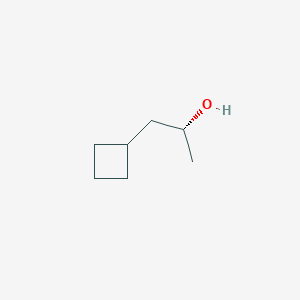
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
